molecular formula C13H10ClF2NO B14859138 4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol

4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol

Cat. No.: B14859138
M. Wt: 269.67 g/mol
InChI Key: QOTRTPIWLWEWOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol typically involves the reaction of 4-chlorophenol with 2,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol is unique due to the presence of both chloro and difluorophenyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in biochemical research .

Properties

Molecular Formula

C13H10ClF2NO

Molecular Weight

269.67 g/mol

IUPAC Name

4-chloro-2-[(2,4-difluoroanilino)methyl]phenol

InChI

InChI=1S/C13H10ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-6,17-18H,7H2

InChI Key

QOTRTPIWLWEWOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NCC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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